![molecular formula C6H2Br2N2O B1295795 4,7-Dibromobenzo[c][1,2,5]oxadiazole CAS No. 54286-63-4](/img/structure/B1295795.png)
4,7-Dibromobenzo[c][1,2,5]oxadiazole
Overview
Description
4,7-Dibromobenzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C6H2Br2N2O . It is used in the field of photovoltaics and as a fluorescent sensor .
Synthesis Analysis
The synthesis of 4,7-Dibromobenzo[c][1,2,5]oxadiazole has been reported in several studies . For instance, one study reported the synthesis and application of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . Another study reported an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents .
Molecular Structure Analysis
The molecular structure of 4,7-Dibromobenzo[c][1,2,5]oxadiazole has been analyzed in several studies . The compound has a molecular weight of 277.9 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dibromobenzo[c][1,2,5]oxadiazole have been reported in several sources . The compound has a predicted density of 2.220±0.06 g/cm3, a melting point of 113 °C, and a predicted boiling point of 312.4±45.0 °C .
Scientific Research Applications
1. Dye-Sensitized Solar Cells
- Application Summary : 4,7-Dibromobenzo[c][1,2,5]oxadiazole is used in the synthesis of metal-free organic dyes for dye-sensitized solar cells. These dyes, known as KEA dyes, contain benzo[d][1,2,3]thiadiazole as an internal acceptor, indoline donors, a thiophene as a π-spacer, and a cyanoacrylate as an anchor part .
- Methods of Application : The monoarylation of 4,7-dibromobenzo[d][1,2,3]thiadiazole is achieved by the Suzuki-Miyamura cross-coupling reaction .
- Results or Outcomes : The optical and photovoltaic properties observed for the KEA dyes showed that these compounds are promising for the creation of solar cells. Amongst these dyes, KEA321 recorded the best power efficiency (PCE), i.e., 5.17%, which is superior to the corresponding symmetrical benzo[c][1,2,3]thiadiazole dyes WS-2 and MAX114 (5.07 and 4.90%) .
2. Anti-Infective Agents
- Application Summary : 1,2,4-oxadiazoles, a class of compounds that includes 4,7-Dibromobenzo[c][1,2,5]oxadiazole, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Methods of Application : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
- Results or Outcomes : The review article provides the coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .
3. Organic Electronics
- Application Summary : 4,7-Dibromobenzo[c][1,2,5]oxadiazole is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the use of these polymers in organic electronics suggests they have desirable properties such as good conductivity and light emission .
4. Fluorescent Dyes
- Application Summary : 4,7-Dibromobenzo[c][1,2,5]oxadiazole can be used in the synthesis of fluorescent dyes .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the use of these dyes in various applications suggests they have desirable properties such as good fluorescence .
5. Organic Semiconductor Materials
- Application Summary : 4,7-Dibromobenzo[c][1,2,5]oxadiazole can be used in the synthesis of organic semiconductor materials .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the use of these materials in electronic devices suggests they have desirable properties such as good conductivity .
6. High Energy Molecules
- Application Summary : Oxadiazoles, including 4,7-Dibromobenzo[c][1,2,5]oxadiazole, can be utilized as high energy molecules or energetic materials .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the use of these molecules in various applications suggests they have desirable properties such as high energy content .
7. Functional Materials
- Application Summary : 4,7-Dibromobenzo[c][1,2,5]oxadiazole can be used as functional materials in organic synthesis, such as fluorescent dyes and organic semiconductor materials .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the use of these materials in various applications suggests they have desirable properties .
8. Optoelectronic Applications
- Application Summary : 4,7-Dibromobenzo[c][1,2,5]oxadiazole has potential applications in the field of optoelectronic devices, such as organic electronic devices and photovoltaic devices .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the use of these devices in various applications suggests they have desirable properties .
9. High Energy Molecules
- Application Summary : Oxadiazoles, including 4,7-Dibromobenzo[c][1,2,5]oxadiazole, can be utilized as high energy molecules or energetic materials .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the use of these molecules in various applications suggests they have desirable properties such as high energy content .
properties
IUPAC Name |
4,7-dibromo-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIWASFADONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202638 | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromobenzo[c][1,2,5]oxadiazole | |
CAS RN |
54286-63-4 | |
| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54286-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054286634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



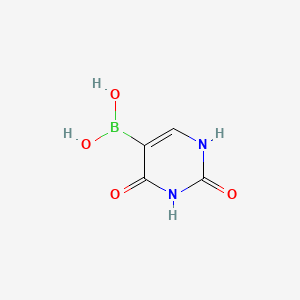
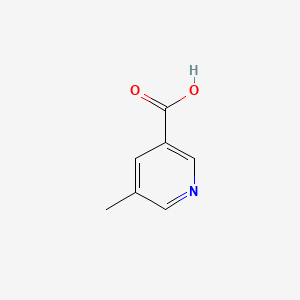



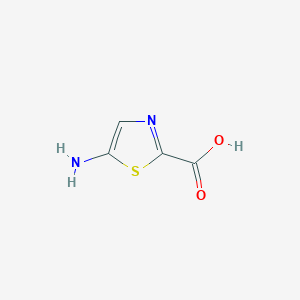
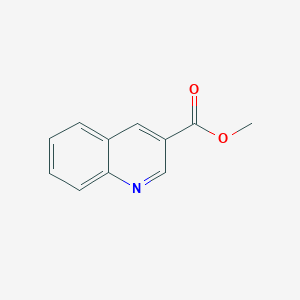

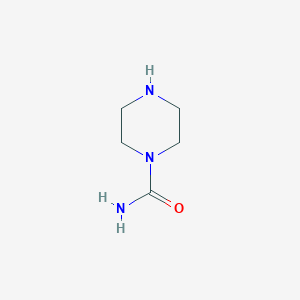
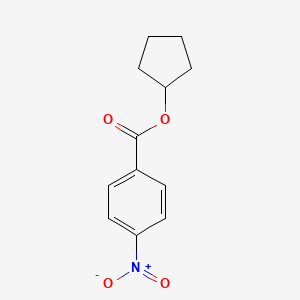

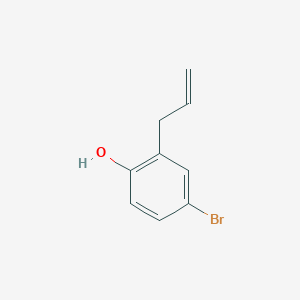

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)